5-Quinolin-3-yl-2H-pyrazol-3-ylamine
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Overview
Description
5-(quinolin-3-yl)-1H-pyrazol-3-amine is a heterocyclic compound that combines the structural features of quinoline and pyrazole. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(quinolin-3-yl)-1H-pyrazol-3-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of quinoline-3-carbaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized under acidic or basic conditions to yield the desired pyrazole derivative .
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Green chemistry approaches, such as microwave-assisted synthesis and the use of recyclable catalysts, are also being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
5-(quinolin-3-yl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoline or pyrazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under conditions such as reflux or room temperature.
Major Products
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline and pyrazole derivatives .
Scientific Research Applications
5-(quinolin-3-yl)-1H-pyrazol-3-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial agent against various bacterial and fungal strains.
Medicine: Explored for its anticancer properties, particularly in inhibiting the growth of cancer cells.
Industry: Utilized in the development of new materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of 5-(quinolin-3-yl)-1H-pyrazol-3-amine involves its interaction with various molecular targets. In antimicrobial applications, it is believed to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase. In anticancer research, it may induce apoptosis in cancer cells by interfering with specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Quinoline: A nitrogen-containing heterocycle with significant biological activity.
Pyrazole: Another nitrogen-containing heterocycle known for its anti-inflammatory and analgesic properties.
Quinoline N-oxides: Oxidized derivatives of quinoline with enhanced biological activity
Uniqueness
5-(quinolin-3-yl)-1H-pyrazol-3-amine is unique due to its combined structural features of quinoline and pyrazole, which confer a broad spectrum of biological activities. This dual functionality makes it a versatile compound in medicinal chemistry and drug development .
Properties
Molecular Formula |
C12H10N4 |
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Molecular Weight |
210.23 g/mol |
IUPAC Name |
5-quinolin-3-yl-1H-pyrazol-3-amine |
InChI |
InChI=1S/C12H10N4/c13-12-6-11(15-16-12)9-5-8-3-1-2-4-10(8)14-7-9/h1-7H,(H3,13,15,16) |
InChI Key |
BFBGALQKYHUCPP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)C3=CC(=NN3)N |
Origin of Product |
United States |
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